

Application Notes and Protocols for ACBI3, a Pan-KRAS Degradator

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Compound of Interest

Compound Name: ACBI3

Cat. No.: B12370657

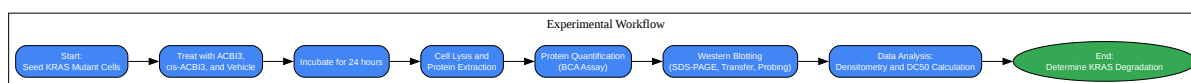
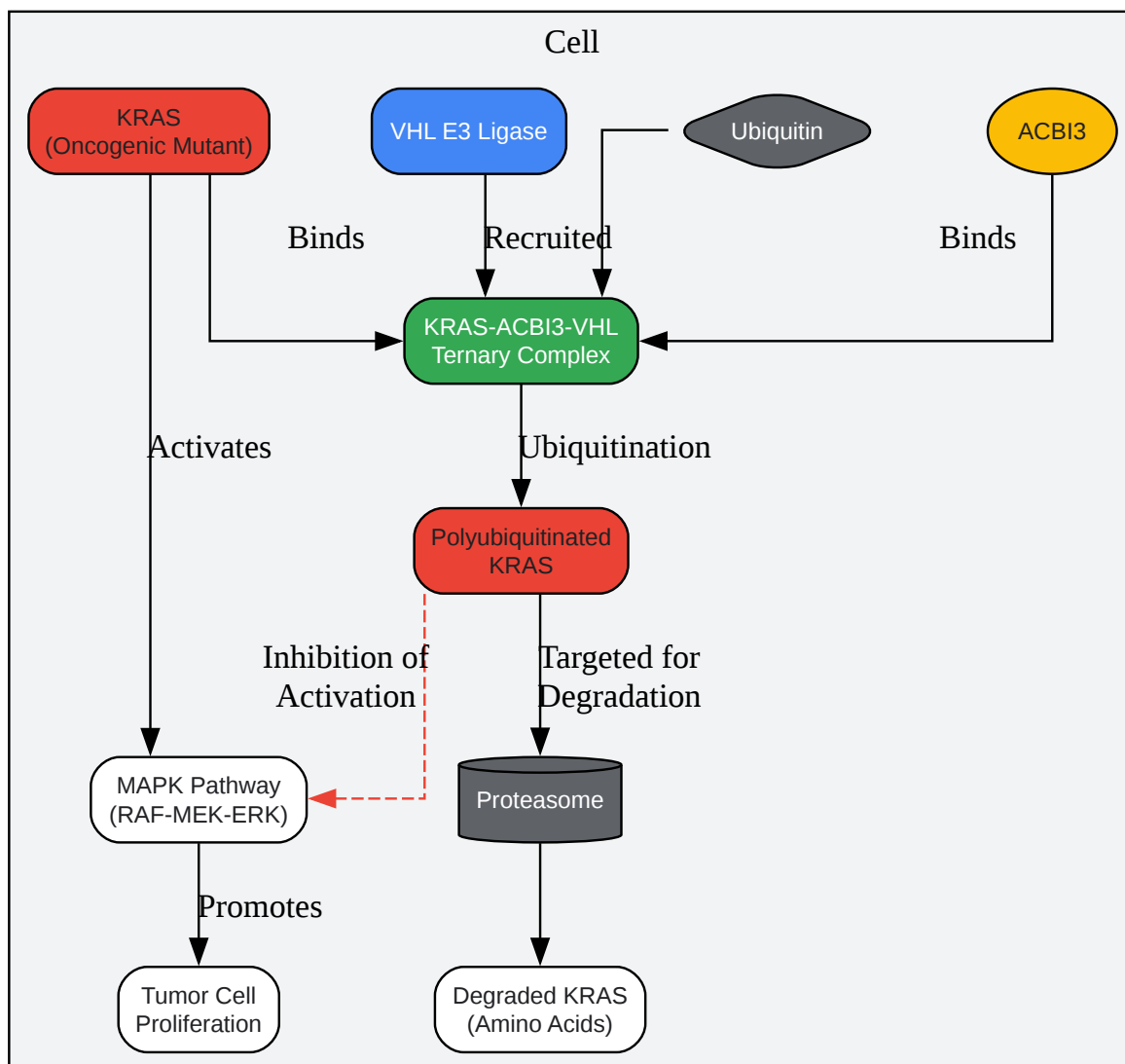
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ACBI3 is a first-in-class, potent, and selective pan-KRAS degrader.[1][2] As a PROteolysis TARgeting Chimera (PROTAC), **ACBI3** functions by inducing the ubiquitination and subsequent proteasomal degradation of oncogenic KRAS mutants.[3][4][5] This document provides detailed protocols for in vitro assays to characterize the activity of **ACBI3**, along with its mechanism of action and relevant cellular effects.

Mechanism of Action

ACBI3 is a bifunctional molecule that simultaneously binds to a target protein, KRAS, and an E3 ubiquitin ligase, von Hippel-Lindau (VHL).[6][7] This binding induces the formation of a ternary complex (KRAS-**ACBI3**-VHL), which brings the E3 ligase in proximity to KRAS.[1][2] The E3 ligase then polyubiquitinates KRAS, marking it for degradation by the proteasome.[5] This leads to the selective elimination of KRAS protein from the cell, resulting in the suppression of downstream signaling pathways, such as the MAPK pathway, and inhibition of tumor growth.[1][2] A stereoisomer, cis-**ACBI3**, which is deficient in VHL binding, serves as a useful negative control to distinguish targeted degradation from off-target effects.[1]



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